ethenylthiourea chemical structure and molecular properties
ethenylthiourea chemical structure and molecular properties
An In-depth Technical Guide to Ethenylthiourea: Structure, Properties, and Potential
Abstract
Ethenylthiourea, also known as N-vinylthiourea, is a fascinating yet sparsely documented organosulfur compound. This technical guide aims to provide a comprehensive overview of its chemical structure, molecular properties, plausible synthetic routes, and predicted spectroscopic characteristics. By drawing upon established principles of organic chemistry and making reasoned comparisons with structurally analogous compounds, this document serves as a foundational resource for researchers, scientists, and professionals in drug development and materials science. We will explore the molecule's potential reactivity, stemming from its vinyl and thiourea functional groups, and discuss prospective applications, particularly in the realm of polymer chemistry. This guide also addresses the necessary safety and toxicological considerations, extrapolated from data on related thiourea derivatives.
Introduction and Disambiguation
The study of thiourea derivatives is a rich field, with applications ranging from organocatalysis to medicinal chemistry.[1][2] Ethenylthiourea (CAS RN: 1483-58-5) is a specific N-substituted thiourea characterized by the presence of a vinyl (ethenyl) group.[3] It is crucial to distinguish ethenylthiourea from its more widely studied structural isomer, ethylenethiourea (ETU) (CAS RN: 96-45-7). Ethylenethiourea is a cyclic thiourea (imidazolidine-2-thione) and is primarily known as a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides. In contrast, ethenylthiourea is an acyclic molecule featuring a reactive vinyl moiety, which imparts significantly different chemical properties and potential applications.
Given the limited direct research available on ethenylthiourea, this guide synthesizes information from foundational chemical knowledge and data from analogous compounds, such as allylthiourea, to present a robust and scientifically grounded profile of the molecule.
Chemical Structure and Molecular Properties
The fundamental identity of ethenylthiourea is defined by its unique arrangement of atoms. The presence of both a nucleophilic thiourea group and a polymerizable vinyl group in a compact structure makes it a molecule of significant interest.
Figure 1: Chemical Structure of Ethenylthiourea (N-Vinylthiourea).
Table 1: Chemical Identifiers and Molecular Properties of Ethenylthiourea
| Property | Value | Source |
| IUPAC Name | ethenylthiourea | Inferred |
| Synonyms | N-Vinylthiourea, 1-Vinyl-2-thiourea | Inferred |
| CAS Number | 1483-58-5 | [3] |
| Molecular Formula | C₃H₆N₂S | [3] |
| Molecular Weight | 102.16 g/mol | Calculated |
| Appearance | White crystalline solid (Predicted) | Analogy to Allylthiourea[4] |
| Melting Point | ~70-75 °C (Predicted) | Analogy to Allylthiourea (70-72 °C)[5] |
| Solubility | Soluble in water and alcohol (Predicted) | Analogy to Allylthiourea[5] |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of ethenylthiourea is scarce, its preparation can be logically approached using well-established methods for forming N-substituted thioureas. The most common and direct method involves the reaction of an isothiocyanate with an amine.
Proposed Synthetic Pathway
A primary route for synthesizing ethenylthiourea would be the reaction of vinyl isothiocyanate with ammonia. This reaction involves the nucleophilic attack of the ammonia on the electrophilic carbon of the isothiocyanate group.
Figure 2: Proposed Synthesis Workflow for Ethenylthiourea.
Generalized Experimental Protocol
This protocol is a generalized procedure and should be optimized based on specific laboratory conditions and safety assessments.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve vinyl isothiocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or THF).
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Ammonia Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ammonia (1.1 eq) in the same anhydrous solvent via the dropping funnel over 30 minutes with continuous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Work-up: Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethenylthiourea.
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Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Predicted Spectroscopic Data
No published spectra for ethenylthiourea are readily available. The following data are predicted based on the analysis of its functional groups and comparison with structurally similar molecules like N-allylthiourea and other vinyl compounds.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data for Ethenylthiourea (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 8.5 | Broad Singlet | 2H | -NH ₂ | Exchangeable protons on the terminal nitrogen. |
| ~ 7.0 - 8.0 | Broad Singlet | 1H | -NH - | Exchangeable proton on the nitrogen adjacent to the vinyl group. |
| ~ 6.5 - 7.0 | dd | 1H | -CH =CH₂ | Vinyl proton deshielded by the nitrogen atom. Shows coupling to both geminal and cis/trans protons. |
| ~ 5.0 - 5.5 | dd | 2H | -CH=CH ₂ | Terminal vinyl protons, appearing as two distinct signals due to different coupling (cis and trans) with the other vinyl proton. |
Table 3: Predicted ¹³C NMR Spectroscopic Data for Ethenylthiourea (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 180 - 185 | C =S | Typical range for a thiocarbonyl carbon in a thiourea moiety. |
| ~ 130 - 135 | -C H=CH₂ | Vinyl carbon attached to the nitrogen atom. |
| ~ 110 - 115 | -CH=C H₂ | Terminal vinyl carbon. |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for Ethenylthiourea
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3400 | N-H Stretch | Amine / Amide |
| ~ 3050 | C-H Stretch (sp²) | Vinyl C-H |
| ~ 1640 | C=C Stretch | Alkene |
| ~ 1550 | N-H Bend | Amine / Amide |
| ~ 1350 | C=S Stretch | Thiocarbonyl |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, ethenylthiourea is expected to show a prominent molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns would likely involve the loss of the vinyl group, ammonia, or SH radical.
Reactivity and Potential Applications
The dual functionality of ethenylthiourea dictates its chemical reactivity, offering avenues for its use as a versatile monomer and chemical intermediate.
Reactivity of the Vinyl Group
The vinyl group is susceptible to addition reactions. A key potential reaction is free-radical polymerization . Research into the "polymerization behaviour of a new vinyl thiourea derivative" confirms its ability to act as a monomer.[7] This allows for the synthesis of polymers with pendant thiourea groups, which could be valuable in materials science.
Figure 3: Free-Radical Polymerization of Ethenylthiourea.
The electron-withdrawing nature of the adjacent thiourea group also activates the double bond for conjugate (Michael) additions , making it a potential substrate for reactions with various nucleophiles.[8][9]
Reactivity of the Thiourea Moiety
The thiourea group possesses rich chemistry:
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Nucleophilicity and Basicity: The nitrogen and sulfur atoms can act as nucleophiles or bases.
-
Chelation: Thioureas are excellent ligands for metal ions, suggesting that polymers derived from ethenylthiourea could be used for heavy metal sequestration.
-
Synthetic Intermediate: The thiourea moiety can be used as a precursor for the synthesis of various heterocyclic compounds.[10]
Potential Applications
-
Functional Polymers: The primary application lies in its role as a monomer. Poly(ethenylthiourea) could be used in:
-
Heavy Metal Adsorption: Creating materials for water purification.
-
Catalysis: The thiourea groups can act as organocatalysts when immobilized on a polymer backbone.
-
Surface Modification: Grafting the polymer onto surfaces to impart specific properties like hydrophilicity or metal-binding capabilities.[11]
-
-
Crosslinking Agent: The two N-H groups and the vinyl group offer multiple points for reaction, making it a candidate for a crosslinking agent in polymer systems.
-
Organic Synthesis: It can serve as a building block for more complex molecules in pharmaceutical or agrochemical research.[1]
Toxicology and Safety
There is no specific toxicological data available for ethenylthiourea. Therefore, it must be handled with the caution appropriate for a chemical of unknown toxicity. General information on the thiourea class of compounds can provide guidance.
-
General Thiourea Toxicity: Thiourea and its derivatives are known to have antithyroid effects, interfering with thyroid hormone synthesis.[12] Some thioureas are considered potential carcinogens and may cause birth defects.[12][13]
-
Handling Precautions: Due to the lack of specific data, stringent safety measures are required.
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid inhalation of dust or vapors.
-
Prevent skin and eye contact.
-
Accidental ingestion of thiourea compounds can be harmful, and medical attention should be sought immediately.[13]
Conclusion
Ethenylthiourea is a molecule with significant untapped potential, primarily as a monomer for the synthesis of functional polymers. While direct experimental data is limited, a robust understanding of its properties and reactivity can be constructed through the application of fundamental chemical principles and comparison with related structures. Its predicted ability to undergo polymerization and the versatile chemistry of its thiourea moiety make it a compelling target for future research in materials science, catalysis, and synthetic chemistry. All investigations involving this compound should be conducted with rigorous safety protocols due to the absence of specific toxicological information.
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